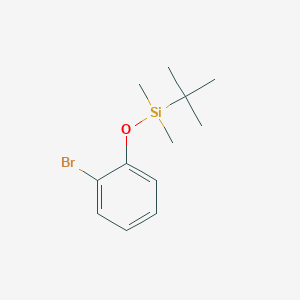

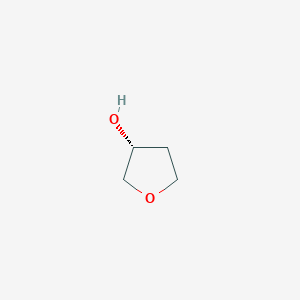

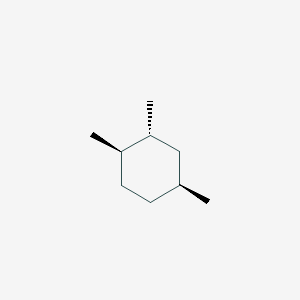

![molecular formula C12H11NO2 B049414 5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1-羧酸 CAS No. 124730-56-9](/img/structure/B49414.png)

5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1-羧酸

描述

Synthesis Analysis

The synthesis of derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid involves various chemical reactions, including Gassman's indole synthesis for producing substituted pyrroloquinolines with antibacterial activities (Ishikawa et al., 1990). These methods yield compounds with significant potency against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents.

Molecular Structure Analysis

Investigations into the molecular structure of these compounds reveal the importance of their tricyclic core. The study of polymorphic modifications of a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, showed two polymorphic forms with different crystal packing, offering insights into the structural flexibility and stability of these molecules (Shishkina et al., 2018).

Chemical Reactions and Properties

The chemical reactions of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid derivatives often involve halogenation, amidation, and other modifications that affect their biological activity. For example, bromination of the ethyl ester of a related compound produced a mixture of products, including a 9-bromo-substituted isomer, demonstrating the reactivity and complexity of these molecules' chemistry (Ukrainets et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the applicability of these compounds. While specific studies on the physical properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid were not identified, the examination of polymorphic forms provides valuable data on the solid-state characteristics, which can influence the compound's behavior in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological molecules, are fundamental for the development of pharmaceuticals. The synthesis and structure-activity relationship studies provide insight into how modifications to the pyrroloquinoline core can enhance or diminish biological activity, offering pathways to designing more effective compounds (Paris et al., 1995).

科学研究应用

醛固酮合酶抑制剂和利尿剂: 从 5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1-羧酸合成的吡啶[3,2,1-ij]喹啉衍生物已显示出作为醛固酮合酶抑制剂的潜力,表现出显着的利尿作用 (Ukrainets 等,2018)。

螺环化合物的生成: 研究表明,能够从 1,2,3,4-四氢喹啉衍生物中生成螺[4H-吡喃-3,3'-噁吲哚]和其他螺环化合物,如四氢苯并[if]喹啉和四氢吡咯并[3,2,1-ij]喹啉酮 (Baradarani 等,2017),(Baradarani 等,2018)。

抗菌和抗结核活性: 发现一些 5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1-羧酸衍生物对革兰氏阳性菌具有有效的抗菌活性,并显示出有希望的抗结核活性 (Tsuji 等,1995),(Ukrainets 等,2008)。

潜在的杀菌活性: 吡咯喹酮等衍生物显示出潜在的杀菌活性,这对于农业和相关领域的应用具有重要意义 (Kappe & Kappe,2009)。

抗炎和利尿特性: 一些研究表明,5,6-二氢-4H-吡咯并[3,2,1-ij]喹啉-1-羧酸表现出抗炎和利尿活性 (Ukrainets 等,2007)。

组胺和血小板活化因子拮抗作用: 某些衍生物已显示出对组胺、血小板活化因子和白三烯的有效拮抗作用,表明在哮喘等疾病中具有潜在的治疗应用 (Paris 等,1995)。

安全和危害

属性

IUPAC Name |

1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)10-7-13-6-2-4-8-3-1-5-9(10)11(8)13/h1,3,5,7H,2,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXVBECVIDBEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC=C2)C(=CN3C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626419 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |

CAS RN |

124730-56-9 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)